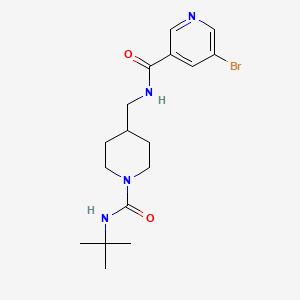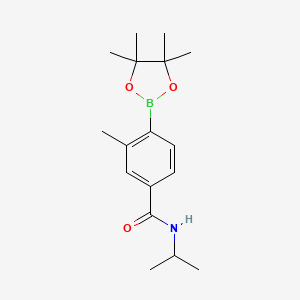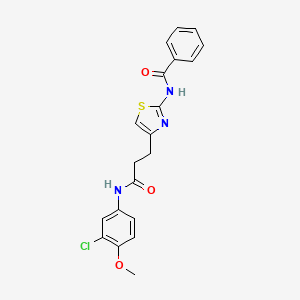
N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, also known as FPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPTP belongs to the class of pyridazine derivatives and has been studied for its ability to inhibit certain enzymes and proteins that are involved in various disease processes.
Mécanisme D'action
N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide works by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. Specifically, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to inhibit the activity of the enzyme CDC25B, which is involved in cell cycle regulation. By inhibiting this enzyme, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can prevent cancer cell growth and proliferation. N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has also been shown to inhibit the activity of the protein Hsp90, which is involved in protein folding and stabilization. By inhibiting this protein, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can prevent the growth of certain fungi.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can have significant biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell growth and proliferation. In fungi, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to inhibit the growth and proliferation of certain species. However, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has also been shown to have some toxic effects on normal cells, which can limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide for lab experiments is its ability to selectively inhibit certain enzymes and proteins, making it a useful tool for studying disease processes. However, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can also have toxic effects on normal cells, which can limit its use in certain experiments. Additionally, the synthesis of N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can be complex and time-consuming, which can make it difficult to obtain in large quantities for experiments.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. One area of research is to further explore its potential therapeutic applications in cancer and fungal infections. Additionally, researchers can investigate the use of N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide in combination with other drugs to enhance its therapeutic effects. Further studies can also be conducted to better understand the toxic effects of N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide on normal cells, which can help to improve its safety profile. Finally, researchers can explore the synthesis of N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide and its derivatives to improve its availability and potential therapeutic applications.
In conclusion, N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to selectively inhibit certain enzymes and proteins makes it a useful tool for studying disease processes. However, its toxic effects on normal cells and complex synthesis process can limit its use in certain experiments. Future research can focus on further exploring its therapeutic potential and improving its safety profile.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves a multi-step process that begins with the reaction of 2-fluoroaniline and ethyl 2-cyanoacetate in the presence of a base to yield 2-fluoro-N-ethylbenzamide. This intermediate is then reacted with hydrazine hydrate to form N-ethyl-2-fluorobenzohydrazide. The final step involves the reaction of N-ethyl-2-fluorobenzohydrazide with 2-bromo-5-nitropyridazine in the presence of a base to yield N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been studied for its potential therapeutic applications in various disease processes. One of the most significant areas of research has been in the field of cancer. Studies have shown that N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has also been studied for its potential use in the treatment of fungal infections, as it has been shown to inhibit the growth of certain fungi.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN6O/c14-9-3-1-2-4-10(9)17-13(21)11-5-6-12(19-18-11)20-8-15-7-16-20/h1-8H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXGIMNILVMXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2936077.png)


![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2936082.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-phenylacetamide](/img/structure/B2936084.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2936086.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2936088.png)
![Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2936092.png)
![N-cyclopentyl-2-[2-(isopropylamino)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2936093.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2936094.png)
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2936095.png)
![1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2936096.png)
